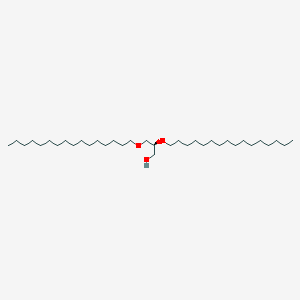

1,2-O-Dihexadecyl-sn-glycerol

Description

Properties

IUPAC Name |

(2S)-2,3-dihexadecoxypropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H72O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-37-34-35(33-36)38-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-36H,3-34H2,1-2H3/t35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQDJMFFVPVZWNK-DHUJRADRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(CO)OCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCOC[C@H](CO)OCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H72O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

540.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

what is the structure of 1,2-O-Dihexadecyl-sn-glycerol

An In-depth Technical Guide to 1,2-O-Dihexadecyl-sn-glycerol

Introduction

This compound is a synthetic, saturated dialkyl glyceryl ether.[1][2][3][4][5] It belongs to a broader class of molecules known as ether lipids, which are characterized by one or more alkyl chains attached to the glycerol (B35011) backbone via an ether linkage, in contrast to the more common ester linkages found in diacyl- and triacylglycerols.[6] This structural difference confers unique chemical and physical properties, making ether lipids like this compound vital components in various biological and research applications.

This molecule is particularly significant as a structural mimic of 1,2-diacylglycerol (DAG), a critical second messenger in cellular signaling.[1][7] Unlike DAG, the ether linkages in this compound are resistant to hydrolysis by phospholipases, making it a stable analog for studying DAG-mediated signaling pathways.[8] Its applications span from serving as a lipid anchor in the synthesis of glycolipids to its use in liposomal drug delivery systems and research into the biophysical properties of cell membranes.[1][2][9]

Chemical Structure and Stereochemistry

The structure of this compound is defined by three key components:

-

A Glycerol Backbone : A three-carbon alcohol that forms the scaffold of the molecule.

-

Two Hexadecyl Chains : These are 16-carbon saturated alkyl chains (also known as palmityl groups) attached to the glycerol backbone.

-

Ether Linkages : The hexadecyl chains are connected to the sn-1 and sn-2 positions of the glycerol backbone via ether bonds (-O-).

-

A Free Hydroxyl Group : The sn-3 position of the glycerol backbone possesses a primary hydroxyl group (-OH).

The designation "sn" (stereospecific numbering) indicates that the stereochemistry at the C2 position of the glycerol is defined. In this case, it refers to the (S)-configuration, with the formal name being (S)-2,3-Bis(hexadecyloxy)propan-1-ol.[10] This specific spatial arrangement is crucial for its interaction with biological systems, particularly enzymes that recognize DAG.

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| Formal Name | (S)-2,3-Bis(hexadecyloxy)propan-1-ol | [10] |

| Synonyms | DG(O-16:0/O-16:0/0:0) | [1] |

| CAS Number | 67337-03-5 | [1][10] |

| Molecular Formula | C₃₅H₇₂O₃ | [1][10] |

| Molecular Weight | 540.9 g/mol | [1] |

| Appearance | A solid | [1] |

| Purity | ≥95% | [1] |

| Solubility | Ethanol (B145695): ~0.5 mg/mL; Also soluble in Chloroform, Methanol, DMF, and DMSO. Insoluble in aqueous solutions like PBS (pH 7.2). | [1][7][11] |

| Storage Temperature | -20°C | [1][7] |

| Stability | ≥ 4 years (when stored properly) | [1][7] |

Role in Cellular Signaling: A Diacylglycerol Mimic

Ether lipids are integral to cellular signaling and membrane dynamics.[6][12] this compound's primary role in research stems from its structural analogy to 1,2-diacylglycerol (DAG). DAG is a pivotal second messenger that activates Protein Kinase C (PKC), a family of enzymes that phosphorylate target proteins to regulate a vast array of cellular processes, including cell growth, differentiation, and apoptosis.[13]

The activation of PKC is a central event in many signal transduction pathways. Typically, the binding of an extracellular ligand (e.g., a hormone or growth factor) to a G-protein coupled receptor (GPCR) or a receptor tyrosine kinase (RTK) activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and DAG. While IP₃ diffuses into the cytoplasm to trigger calcium release, DAG remains in the membrane and recruits PKC, leading to its activation.

Because this compound mimics DAG, it can be used to directly and persistently activate PKC, bypassing the need for receptor stimulation and PLC activation. Its ether bonds are resistant to cellular lipases, resulting in a more sustained signal compared to natural DAG, which is rapidly metabolized. This makes it an invaluable tool for dissecting the downstream effects of PKC activation.

Caption: PKC signaling pathway showing activation by DAG and its mimic, this compound.

Experimental Protocols

General Protocol for Cell Culture Treatment

This protocol outlines a general method for treating cultured cells with this compound to study its effects on cellular processes, such as cell differentiation.[14]

Materials:

-

This compound

-

Ethanol (or DMSO), sterile

-

Cell culture medium (e.g., RPMI, DMEM) appropriate for the cell line

-

Adherent or suspension cells in culture

-

Sterile microcentrifuge tubes and pipettes

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1-5 mg/mL) of this compound in sterile ethanol or DMSO. The choice of solvent depends on the tolerance of the specific cell line. Vortex thoroughly to ensure complete dissolution. Store the stock solution at -20°C.

-

Working Solution Preparation: On the day of the experiment, dilute the stock solution in complete cell culture medium to the desired final concentration (e.g., 1-10 µg/mL). It is critical to add the stock solution to the medium dropwise while vortexing to prevent precipitation of the lipid.

-

Cell Treatment: Remove the existing medium from the cultured cells. For adherent cells, wash once with sterile PBS. Add the medium containing this compound to the cells.

-

Vehicle Control: Prepare a vehicle control by adding an equivalent volume of the solvent (ethanol or DMSO) to the culture medium without the lipid. This is crucial to ensure that any observed effects are due to the compound and not the solvent.

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard culture conditions (e.g., 37°C, 5% CO₂).

-

Analysis: Following incubation, harvest the cells and analyze for the desired endpoints, such as changes in morphology, protein expression (via Western blot), gene expression (via RT-qPCR), or enzyme activity.

Synthesis of a this compound Derivative

This protocol provides a conceptual outline for the synthesis of derivatives from this compound, a common application for this compound.[15] The example focuses on attaching a polyethylene (B3416737) glycol (PEG) spacer, a technique used to create amphiphilic molecules for drug delivery or surface modification.

Materials:

-

This compound

-

Anhydrous solvent (e.g., Dichloromethane, Toluene)

-

A base (e.g., Sodium hydride, Pyridine)

-

PEG derivative with a reactive group (e.g., Benzyl-protected PEG-tosylate)

-

Inert atmosphere setup (e.g., Nitrogen or Argon line)

-

Magnetic stirrer and heating mantle

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., Hexane (B92381), Ethyl Acetate)

Procedure:

-

Deprotonation: Dissolve this compound in an anhydrous solvent under an inert atmosphere. Cool the solution in an ice bath. Add a base, such as sodium hydride (NaH), portion-wise to deprotonate the primary hydroxyl group at the sn-3 position, forming a sodium alkoxide intermediate.

-

Coupling Reaction: While stirring, add the protected PEG-tosylate derivative to the reaction mixture. Allow the reaction to warm to room temperature and then heat gently (e.g., to 40-60°C) to drive the nucleophilic substitution reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup and Quenching: Once the reaction is complete, cool the mixture and carefully quench it by adding a saturated aqueous solution of ammonium (B1175870) chloride. Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purification: Purify the crude product using silica gel column chromatography, eluting with a gradient of ethyl acetate (B1210297) in hexane to isolate the PEGylated lipid.

-

Deprotection (if necessary): If a protecting group (like benzyl) was used on the PEG chain, remove it in a subsequent step (e.g., via catalytic hydrogenation) to yield the final desired derivative.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Conclusion

This compound is a chemically stable and biologically potent tool for researchers in lipid biology, cell signaling, and drug development. Its core structure, featuring two ether-linked hexadecyl chains on a stereospecific glycerol backbone, allows it to function as a persistent mimic of the second messenger diacylglycerol. This property enables the detailed investigation of PKC-mediated signaling pathways and their downstream consequences. Furthermore, its utility as a synthetic building block for creating more complex lipids and amphiphiles underscores its versatility and importance in the broader field of biochemical research.

References

- 1. caymanchem.com [caymanchem.com]

- 2. polysciences.com [polysciences.com]

- 3. This compound - 100mg | Syrrx [syrrx.com]

- 4. This compound - 100mg | Elex Biotech LLC [elexbiotech.com]

- 5. This compound - 100mg | Delchimica [delchimica.com]

- 6. Ether lipid - Wikipedia [en.wikipedia.org]

- 7. caymanchem.com [caymanchem.com]

- 8. Ether lipids in biomembranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. scbt.com [scbt.com]

- 11. 1,2-Di-O-Hexadecyl-sn-Glycero-3-Phosphoethanolamine - CD BioSustainable [sustainable-bio.com]

- 12. academic.oup.com [academic.oup.com]

- 13. 1-O-Hexadecyl-2-O-acetyl-sn-glycerol | PKC Inhibitor | Hello Bio [hellobio.com]

- 14. 1-0-Hexadecyl-2-acetyl-sn-glycerol stimulates differentiation of HL-60 human promyelocytic leukemia cells to macrophage-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties of 1,2-O-Dihexadecyl-sn-glycerol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological significance, and experimental applications of 1,2-O-Dihexadecyl-sn-glycerol. This saturated dialkyl glyceryl ether serves as a crucial non-hydrolyzable analog of the endogenous second messenger diacylglycerol (DAG), making it an invaluable tool for elucidating cellular signaling pathways, particularly those involving Protein Kinase C (PKC). Its unique structural stability also lends itself to applications in the development of advanced drug delivery systems, such as liposomes.

Core Chemical and Physical Properties

This compound is a synthetic lipid characterized by two sixteen-carbon alkyl chains attached to the sn-1 and sn-2 positions of a glycerol (B35011) backbone via ether linkages. This ether linkage, in contrast to the ester linkage found in natural diacylglycerols, confers resistance to enzymatic hydrolysis by lipases.

| Property | Value | Source(s) |

| Molecular Formula | C₃₅H₇₂O₃ | [1][2] |

| Molecular Weight | 540.94 g/mol | [1][2] |

| CAS Number | 67337-03-5 | [1][2] |

| Appearance | White powder/solid | [3] |

| Melting Point | 50 - 53 °C | [3] |

| Solubility | Ethanol: 0.5 mg/mL | [1] |

| Purity | ≥ 99% (TLC) | [3] |

| Storage | -20°C to 0-8°C | [1][3] |

| Stability | ≥ 4 years (at -20°C) | [1] |

| Synonyms | (S)-2,3-Bis(hexadecyloxy)propan-1-ol, D-α,β-Dihexadecyl-glycerol, DG(O-16:0/O-16:0/0:0) | [1][2][3] |

Role in Cellular Signaling: The Diacylglycerol Pathway

This compound functions as a structural mimic of endogenous sn-1,2-diacylglycerol, a critical second messenger produced upon the hydrolysis of plasma membrane phospholipids (B1166683) like phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC). DAG, along with calcium ions released from the endoplasmic reticulum, allosterically activates conventional and novel isoforms of Protein Kinase C (PKC) at the cell membrane. This activation initiates a cascade of phosphorylation events that regulate a multitude of cellular processes, including cell proliferation, differentiation, apoptosis, and inflammation.

The use of a non-hydrolyzable analog like this compound allows for sustained and specific activation of PKC-dependent pathways, enabling researchers to study their downstream effects without the confounding variable of rapid metabolic degradation.

Caption: Diacylglycerol (DAG) signaling pathway activation.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved via the Williamson ether synthesis, starting from a chiral glycerol precursor. This method involves the alkylation of the hydroxyl groups of a protected glycerol molecule with hexadecyl bromide.

Materials:

-

(R)-(-)-Glycidol or (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol (Solketal)

-

Hexadecyl bromide

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Tetrabutylammonium iodide (TBAI) (catalyst)

-

Hydrochloric acid (HCl), aqueous solution

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) and Ethyl acetate (B1210297) (for chromatography)

Procedure:

-

Preparation of Protected Glycerol Alkoxide: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon), add a stir bar and sodium hydride (2.2 equivalents). Carefully wash the NaH with anhydrous hexane to remove the mineral oil, then suspend it in anhydrous DMF.

-

To this suspension, slowly add a solution of (S)-Solketal (1 equivalent) in anhydrous DMF at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases. This forms the sodium alkoxide of solketal.

-

Williamson Ether Synthesis: Add a catalytic amount of TBAI to the reaction mixture. Then, add hexadecyl bromide (2.2 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to 60-70°C and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Deprotection and Work-up: After the reaction is complete, cool the mixture to 0°C and cautiously quench the excess NaH with methanol, followed by the slow addition of water.

-

Add aqueous HCl (e.g., 1 M) to hydrolyze the acetonide protecting group. Stir at room temperature for 2-4 hours until TLC analysis indicates complete deprotection.

-

Extract the product with diethyl ether (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Caption: General workflow for the synthesis of this compound.

Purification and Analysis

Purification by Column Chromatography:

-

Stationary Phase: Silica gel (60 Å, 230-400 mesh).

-

Mobile Phase: A gradient of hexane and ethyl acetate is typically used. Start with 100% hexane and gradually increase the polarity by adding ethyl acetate (e.g., 98:2, 95:5, 90:10 hexane:ethyl acetate).

-

Procedure:

-

Pack a glass column with a slurry of silica gel in hexane.

-

Dissolve the crude product in a minimal amount of dichloromethane (B109758) or the initial mobile phase and load it onto the column.

-

Elute the column with the solvent gradient.

-

Collect fractions and monitor by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to yield the purified this compound as a white solid.

-

Analysis:

-

Thin Layer Chromatography (TLC):

-

Stationary Phase: Silica gel plates.

-

Mobile Phase: Petroleum ether : diethyl ether : acetic acid (80:20:1, v/v/v).

-

Visualization: Staining with phosphomolybdic acid or iodine vapor. The Rf value will be lower than that of less polar lipids like triglycerides.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (in CDCl₃): Expected signals include a triplet around 0.88 ppm (methyl groups of alkyl chains), a broad singlet around 1.25 ppm (methylene groups of alkyl chains), multiplets for the glycerol backbone protons (around 3.4-3.7 ppm), and a signal for the hydroxyl proton.

-

¹³C NMR (in CDCl₃): Expected signals include peaks for the methyl carbons (~14 ppm), numerous methylene (B1212753) carbons in the alkyl chains (~22-32 ppm), and signals for the glycerol backbone carbons (~64, 72, 79 ppm).

-

-

Mass Spectrometry (MS): To confirm the molecular weight (540.94 g/mol ).

In Vitro Protein Kinase C (PKC) Activity Assay

This protocol outlines a radioactive filter-binding assay to measure the ability of this compound to activate PKC.

Materials:

-

Purified recombinant PKC isoform (e.g., PKCα).

-

This compound and Phosphatidylserine (B164497) (PS).

-

PKC substrate (e.g., myelin basic protein or a specific peptide).

-

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.5 mM CaCl₂.

-

[γ-³²P]ATP.

-

P81 phosphocellulose paper.

-

75 mM phosphoric acid.

-

Scintillation counter.

Procedure:

-

Prepare Lipid Vesicles: Co-sonicate this compound and phosphatidylserine in an appropriate buffer to form lipid vesicles. These vesicles will mimic the cell membrane.

-

Set up Kinase Reaction: In a microcentrifuge tube, combine the assay buffer, the prepared lipid vesicles, the PKC substrate, and the purified PKC enzyme.

-

Initiate Reaction: Start the phosphorylation reaction by adding [γ-³²P]ATP.

-

Incubation: Incubate the reaction mixture at 30°C for 10-20 minutes.

-

Stop Reaction: Terminate the reaction by spotting an aliquot of the mixture onto a P81 phosphocellulose paper square. The paper binds the phosphorylated substrate.

-

Washing: Wash the P81 paper squares three times with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantification: Measure the radioactivity retained on the paper using a scintillation counter. The amount of incorporated ³²P is proportional to the PKC activity.

Liposome (B1194612) Preparation by Thin-Film Hydration

Materials:

-

This compound.

-

Primary phospholipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC).

-

Cholesterol (optional, for membrane stability).

-

Chloroform/methanol solvent mixture (e.g., 2:1 v/v).

-

Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

-

Rotary evaporator.

-

Liposome extruder with polycarbonate membranes (e.g., 100 nm).

Procedure:

-

Lipid Film Formation: Dissolve this compound and other lipids (e.g., DPPC, cholesterol) in the chloroform/methanol mixture in a round-bottom flask.

-

Solvent Evaporation: Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure. A thin, uniform lipid film will form on the flask's inner surface. Dry the film under high vacuum for at least 2 hours to remove residual solvent.

-

Hydration: Add the hydration buffer (pre-warmed to a temperature above the lipid phase transition temperature) to the flask. Agitate the flask to suspend the lipid film, forming multilamellar vesicles (MLVs).

-

Extrusion (Sizing): To obtain unilamellar vesicles of a defined size, pass the MLV suspension through a polycarbonate membrane with a specific pore size (e.g., 100 nm) multiple times using a liposome extruder.

This comprehensive guide provides the foundational knowledge and detailed protocols necessary for the effective use of this compound in research and development. Its unique properties as a stable DAG analog make it an indispensable tool for advancing our understanding of cellular signaling and for the design of novel therapeutic delivery systems.

References

An In-depth Technical Guide to the Cellular Mechanism of Action of 1,2-O-Dihexadecyl-sn-glycerol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-O-Dihexadecyl-sn-glycerol is a synthetic, cell-permeable, and metabolically stable analog of the endogenous second messenger sn-1,2-diacylglycerol (DAG). As a saturated dialkyl glyceryl ether, it serves as a valuable tool for investigating the complex roles of DAG-mediated signaling pathways in a multitude of cellular processes.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound in cells, with a primary focus on its interaction with Protein Kinase C (PKC) and other potential cellular effectors. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual diagrams of the key signaling cascades it modulates, offering a foundational resource for researchers in cell biology and drug development.

Introduction: The Significance of Diacylglycerol Signaling

Diacylglycerols (DAGs) are critical lipid second messengers generated at the cell membrane in response to a wide array of extracellular stimuli. The activation of various cell surface receptors, including G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs), triggers the hydrolysis of membrane phospholipids, predominantly phosphatidylinositol 4,5-bisphosphate (PIP2), by phospholipase C (PLC).[3][4] This enzymatic reaction yields two pivotal second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3), which mobilizes intracellular calcium, and DAG, which remains embedded in the plasma membrane.

The canonical and most extensively studied function of DAG is the activation of the Protein Kinase C (PKC) family of serine/threonine kinases.[3][4] Upon binding to DAG, conventional (cPKC) and novel (nPKC) isoforms of PKC are recruited to the plasma membrane. This translocation, often in concert with an increase in intracellular calcium for cPKCs, induces a conformational change that relieves autoinhibition and activates the kinase.[3] Activated PKC then phosphorylates a diverse array of substrate proteins, thereby regulating a multitude of cellular functions, including proliferation, differentiation, apoptosis, and secretion.[5]

Beyond the well-established PKC pathway, DAG is now recognized to modulate the activity of several other protein families that possess a conserved C1 domain, the canonical DAG-binding motif. These non-PKC DAG effectors include Protein Kinase D (PKD), Ras guanyl nucleotide-releasing proteins (RasGRPs), chimaerins (Rac-GAPs), and Munc13 proteins, highlighting the pleiotropic nature of DAG signaling.[6][7][8]

Synthetic, cell-permeable DAG analogs like this compound are indispensable research tools that enable the direct and specific activation of DAG-dependent pathways, circumventing the need for receptor stimulation. The ether linkages at the sn-1 and sn-2 positions of this compound confer resistance to hydrolysis by cellular lipases, resulting in a more sustained activation of DAG signaling pathways compared to their ester-linked counterparts.[9]

Core Mechanism of Action: Mimicry of Endogenous Diacylglycerol

The primary mechanism of action for this compound is its function as a structural mimic of endogenous sn-1,2-diacylglycerol. This structural similarity allows it to directly engage and activate proteins that possess a conserved C1 domain.

Activation of Protein Kinase C (PKC)

The C1 domain is a cysteine-rich zinc-finger motif that serves as the binding site for both DAG and tumor-promoting phorbol (B1677699) esters.[10] The binding of this compound to the C1 domain of conventional and novel PKC isoforms induces their translocation from the cytosol to the plasma membrane.[6] This membrane association is a critical step in the activation process. For conventional PKCs (α, βI, βII, γ), full activation also requires the binding of Ca2+ to their C2 domain.[3] Novel PKCs (δ, ε, η, θ) are calcium-independent in their activation.[3] Atypical PKCs (ζ, ι/λ) lack a typical C1 domain and are not regulated by DAG.[3]

The ether linkages in this compound make it resistant to metabolic degradation, leading to prolonged activation of PKC compared to endogenous acyl-linked DAGs. However, it is important to note that ether-linked DGs have been shown to differentially regulate PKC isotypes, with some studies indicating that they can lead to the inactivation of specific isoforms like PKC-epsilon, resulting in growth arrest.[9]

Modulation of Non-PKC Diacylglycerol Effectors

Increasing evidence suggests that the biological effects of DAG analogs are not solely mediated by PKC. Several other proteins containing C1 domains can be direct targets of this compound. These include:

-

Protein Kinase D (PKD): A family of serine/threonine kinases that are downstream targets of PKC and can also be directly activated by DAG.[4]

-

Ras Guanyl Nucleotide-Releasing Proteins (RasGRPs): These are guanine (B1146940) nucleotide exchange factors for Ras and Rap small G proteins, playing a crucial role in T-cell activation and other cellular processes.[6]

-

Chimaerins: A family of Rac GTPase-activating proteins (GAPs) involved in the regulation of the actin cytoskeleton.[6][7]

-

Munc13 proteins: Scaffolding proteins essential for neurotransmitter release and vesicle priming.[6]

The sustained presence of the metabolically stable this compound may lead to the prolonged activation of these non-PKC effectors, contributing to its overall cellular effects.

Quantitative Data

Quantitative data on the direct interaction of this compound with specific PKC isoforms or other DAG effectors is limited in the current literature. The majority of quantitative studies have been performed with other synthetic DAG analogs, such as 1,2-dioctanoyl-sn-glycerol (B43705) (DiC8) and 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG). The following tables summarize representative quantitative data for these related compounds to provide a comparative context.

Table 1: Effective Concentrations of Diacylglycerol Analogs in Cellular Assays

| Diacylglycerol Analog | Cell Type | Assay | Effective Concentration | Reference |

| 1,2-dioctanoyl-sn-glycerol (DiC8) | Embryonic chicken spinal cord explants | Neurite outgrowth | 5 µM (stimulation), 60 µM (inhibition) | [11] |

| 1,2, dioctanoyl-sn-glycerol (DOG) | Mouse embryonic stem cells | Proliferation | Dose-dependent increase | [5] |

Table 2: Comparative Activation of PKC Isoforms by Different Diacylglycerol Species

| PKC Isoform | Diacylglycerol Species | Relative Activation | Reference |

| PKCα | 18:0/22:6-DG | Less preference at 2 mmol% | [12] |

| PKCβII | Various DGs | Moderate activation, no significant preference | [12] |

| PKCγ | 18:0/22:6-DG | Moderate preference at 2 mmol% | [12] |

| PKCδ | 18:0/22:6-DG | Moderate preference at 20 and 200 mmol% | [12] |

| PKCε | 18:0/22:6-DG | Moderate preference at 2000 mmol% | [12] |

| PKCθ | 18:0/22:6-DG | Strongest activation, preference at 2 and 20 mmol% | [12] |

Signaling Pathways

The primary signaling pathway activated by this compound is the Protein Kinase C pathway. The following diagram illustrates the canonical activation of PKC by this DAG analog and its downstream consequences.

As mentioned, this compound can also influence other signaling pathways through non-PKC effectors. The following diagram illustrates the potential divergence of DAG signaling.

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of this compound and its analogs.

In Vitro Protein Kinase C (PKC) Activity Assay (Radioactive Method)

This protocol describes a common method for measuring the activity of purified or immunoprecipitated PKC in response to this compound.[13]

Materials:

-

Purified or immunoprecipitated PKC

-

This compound

-

PKC substrate peptide (e.g., QKRPSQRSKYL)

-

[γ-³²P]ATP

-

Assay Dilution Buffer (ADB): 20 mM MOPS, pH 7.2, 25 mM β-glycerol phosphate, 1 mM sodium orthovanadate, 1 mM DTT

-

Lipid Activator Solution: Prepare a mixture of this compound and PS in chloroform, evaporate the solvent under nitrogen, and resuspend in ADB by sonication.

-

ATP/Mg²⁺ Cocktail: ATP and MgCl₂ in ADB.

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation counter and fluid

Procedure:

-

Prepare Lipid Vesicles: Mix this compound and phosphatidylserine in a glass tube. Evaporate the solvent under a stream of nitrogen. Resuspend the lipid film in assay buffer and sonicate to form vesicles.

-

Reaction Setup: In a microcentrifuge tube on ice, add the following in order:

-

10 µL Substrate Cocktail (containing substrate peptide and CaCl₂)

-

10 µL Inhibitor Cocktail (if testing inhibitors) or ADB

-

10 µL Lipid Activator Solution

-

10 µL Enzyme Preparation (purified PKC or immunoprecipitate)

-

-

Initiate Reaction: Start the kinase reaction by adding 10 µL of the [γ-³²P]ATP/Mg²⁺ cocktail.

-

Incubation: Incubate the reaction tubes at 30°C for 10-20 minutes.

-

Stop Reaction: Spot 25 µL of the reaction mixture onto a P81 phosphocellulose paper square.

-

Washing: Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantification: Place the washed P81 paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

Cell-Based Assay for PKC Translocation

This protocol describes a method to visualize the translocation of a PKC isoform from the cytosol to the plasma membrane upon treatment with this compound using immunofluorescence microscopy.

Materials:

-

Cultured cells expressing the PKC isoform of interest (e.g., HEK293, HeLa)

-

This compound

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody against the PKC isoform

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Cell Culture: Plate cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with the desired concentration of this compound (or vehicle control) for the desired time period.

-

Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Blocking: Wash with PBS and block with blocking solution for 1 hour at room temperature.

-

Immunostaining:

-

Incubate with the primary antibody diluted in blocking solution overnight at 4°C.

-

Wash with PBS.

-

Incubate with the fluorescently labeled secondary antibody diluted in blocking solution for 1 hour at room temperature in the dark.

-

-

Mounting: Wash with PBS, counterstain with DAPI, and mount the coverslips on microscope slides.

-

Imaging: Visualize the subcellular localization of the PKC isoform using a fluorescence microscope.

Conclusion

This compound is a powerful research tool for dissecting the intricate web of cellular signaling pathways regulated by the second messenger diacylglycerol. Its primary mechanism of action involves mimicking endogenous DAG to activate a range of C1 domain-containing proteins, most notably the conventional and novel isoforms of Protein Kinase C. The metabolic stability conferred by its ether linkages allows for sustained activation of these pathways, providing a unique advantage for studying their long-term consequences. While quantitative data specifically for this compound is still emerging, the established protocols and the wealth of information on related DAG analogs provide a solid framework for its application in research. Future studies focusing on the isoform-specific effects of this and other ether-linked DAGs on both PKC and non-PKC effectors will undoubtedly provide deeper insights into the complexity and specificity of lipid-mediated signal transduction. This knowledge will be invaluable for the development of novel therapeutic strategies targeting diseases where DAG signaling is dysregulated, such as cancer and metabolic disorders.

References

- 1. Activation of protein kinase C by coexisting diacylglycerol-enriched and diacylglycerol-poor lipid domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, 67337-03-05 | BroadPharm [broadpharm.com]

- 3. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phospholipase C and protein kinase C involvement in mouse embryonic stem-cell proliferation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pure.mpg.de [pure.mpg.de]

- 7. Targeting protein kinase C and "non-kinase" phorbol ester receptors: emerging concepts and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Beyond Lipid Signaling: Pleiotropic Effects of Diacylglycerol Kinases in Cellular Signaling [mdpi.com]

- 9. Ether-linked diglycerides inhibit vascular smooth muscle cell growth via decreased MAPK and PI3K/Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Defining the human targets of phorbol ester and diacylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 1,2-dioctanoyl-s,n-glycerol-induced activation of protein kinase C results in striking, but reversible growth cone shape changes and an accumulation of f-actin and serine 41-phosphorylated GAP-43 in the axonal process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Activation of conventional and novel protein kinase C isozymes by different diacylglycerol molecular species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. merckmillipore.com [merckmillipore.com]

A Technical Guide to the Biological Role of Dialkyl Glyceryl Ethers in Cellular Processes

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Dialkyl glyceryl ethers (DAGEs) are a unique class of ether lipids characterized by two alkyl chains linked to a glycerol (B35011) backbone via ether bonds. Once considered minor and inert membrane components, DAGEs and their derivatives are now recognized as critical players in a multitude of cellular functions. They are integral to the structural integrity of cellular membranes, particularly in the formation of lipid rafts and the regulation of membrane fluidity. Beyond their structural roles, DAGEs serve as precursors to potent signaling molecules, such as platelet-activating factor (PAF), and are directly implicated in the modulation of key signaling pathways, including the Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) cascades. Aberrations in DAGE metabolism are linked to various pathologies, including cancer, neurodegenerative disorders, and metabolic diseases, highlighting their potential as therapeutic targets and disease biomarkers. This guide provides a comprehensive overview of the metabolism, structural functions, and signaling roles of DAGEs, supplemented with quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development professionals.

Metabolism of Dialkyl Glyceryl Ethers

The biosynthesis of ether lipids is a conserved pathway that begins in the peroxisome and is completed in the endoplasmic reticulum (ER).

2.1 Biosynthesis The initial steps of DAGE synthesis occur in the peroxisome.[1] The process starts with dihydroxyacetone phosphate (B84403) (DHAP), which is acylated by glyceronephosphate O-acyltransferase (GNPAT) to form acyl-DHAP.[1] Subsequently, the key enzyme alkylglycerone phosphate synthase (AGPS) exchanges the acyl group for a long-chain fatty alcohol, creating the first ether-linked intermediate, alkyl-DHAP.[1][2] This intermediate is then reduced and further modified in the ER to produce various DAGEs and their phospholipid derivatives, such as plasmalogens and the precursors for PAF.[1][2] The metabolism of DAGEs can vary significantly between different tissues, such as the liver and intestine.[3]

Structural Roles in Cellular Membranes

DAGEs and their derivatives are fundamental structural components of cellular membranes, where they impart unique biophysical properties.[4][5]

-

Membrane Fluidity and Stability: The ether linkage at the sn-1 position, lacking a carbonyl oxygen, allows for closer packing of lipid chains and stronger intermolecular hydrogen bonding between headgroups compared to diacyl phospholipids.[4] This contributes to increased membrane stability and reduced permeability, which is particularly important in specialized cells and extremophilic organisms like Archaea that utilize tetraether lipids for thermal adaptation.[1][6]

-

Lipid Raft Organization: Ether lipids, including plasmalogens, are crucial for the formation and stability of lipid rafts.[4] These cholesterol- and sphingolipid-rich microdomains act as platforms for cellular signaling by concentrating receptors and signaling proteins.[4]

-

Membrane Fusion: Ether lipids have a propensity to form non-lamellar, inverted hexagonal structures, a characteristic thought to facilitate membrane fusion events, such as neurotransmitter release and viral entry.[4]

Roles in Cellular Signaling

DAGEs are not merely structural lipids; they are active participants in cellular signaling, both as precursors to potent lipid mediators and as direct modulators of signaling enzymes.[4][7]

4.1 Precursors to Signaling Molecules

-

Platelet-Activating Factor (PAF): DAGE-containing phospholipids are precursors to PAF (1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine), a powerful signaling molecule.[1][8] PAF is a pro-inflammatory mediator involved in platelet aggregation, immune responses, and the induction of cyclooxygenase-2 (COX-2).[7][8]

-

Plasmalogens: These vinyl-ether lipids are abundant in the brain, heart, and immune cells.[4] They function as endogenous antioxidants by scavenging reactive oxygen species, thereby protecting cells from oxidative stress.[4][8] Their depletion is associated with chronic inflammation and neurodegenerative diseases.[8][9]

4.2 Direct Modulation of Signaling Pathways

-

Protein Kinase C (PKC) Pathway: Alkylglycerols have been shown to directly bind and inhibit protein kinase C (PKC) in vitro.[9] PKC is a critical family of enzymes that regulates cell proliferation, differentiation, and apoptosis.[10] Physiologically, PKC is activated by diacylglycerol (DAG).[11][12] By interacting with the DAG-binding site, DAGEs can act as competitive inhibitors or modulators of PKC activation, thereby influencing downstream cellular events.[9][11]

-

Peroxisome Proliferator-Activated Receptor (PPAR): DAGEs can regulate adipogenesis, presumably through the PPARγ receptor.[9] Furthermore, alkyl glycerol treatment has been shown to rescue plasmalogen levels and prevent hepatic steatosis through a PPARα-dependent mechanism.[4]

-

MAPK Pathway: As precursors to signaling molecules like PAF, DAGEs can indirectly influence the Mitogen-Activated Protein Kinase (MAPK) pathways (ERK, JNK, p38).[9][13] These pathways are central to regulating cellular responses to a wide array of stimuli, including growth factors and stress, and are involved in proliferation, differentiation, and apoptosis.[13][14][15]

Quantitative Data on Glyceryl Ether Distribution

The concentration of DAGEs varies significantly across different tissues and is notably altered in pathological conditions like cancer.

Table 1: Glyceryl Ether Content in Normal vs. Neoplastic Tissues

| Tissue Type | Lipid Fraction | Glyceryl Ether Content (% of Lipid Fraction) | Reference |

|---|---|---|---|

| Normal Rat Tissues | Neutral Lipids | 0.3 - 1.2% | [16] |

| Transplantable Animal Tumors | Neutral Lipids | 0.5 - 2.9% | [17] |

| Rat Brain, Heart, Marrow, Muscle, Spleen | Phospholipids | 4.5 - 12.0% | [16] |

| Transplantable Animal Tumors | Phospholipids | 1.36 - 5.64% |[17] |

Data indicates that the quantity of glyceryl ethers in the neutral lipid fraction of tumors is significantly higher than that found in many normal tissues.[17]

Key Experimental Protocols

6.1 Protocol: Extraction and Quantification of DAGEs from Mammalian Cells

This protocol outlines a general workflow for the extraction and analysis of DAGEs from cultured cells using modern liquid chromatography-mass spectrometry (LC-MS) techniques, adapted from methodologies described in the literature.[18][19]

1. Cell Harvesting and Lysis: a. Culture mammalian cells to ~80-90% confluency in an appropriate vessel (e.g., 10 cm dish, ~1-2 x 107 cells).[20] b. Aspirate media, wash cells twice with ice-cold 1x Phosphate-Buffered Saline (PBS). c. Lyse cells using a suitable method, such as scraping in a methanol-based buffer to immediately quench enzymatic activity. For subcellular fractionation, a mild digitonin (B1670571) buffer can be used.[21]

2. Lipid Extraction (Bligh-Dyer Method): a. Transfer the cell lysate to a glass tube. b. Add chloroform (B151607) and water (or PBS) to the methanol (B129727) lysate to achieve a final single-phase ratio of Chloroform:Methanol:Water (1:2:0.8, v/v/v). c. Vortex thoroughly and incubate on ice for 30 minutes. d. Add additional chloroform and water to break the phase, achieving a final ratio of Chloroform:Methanol:Water (2:2:1.8, v/v/v). e. Centrifuge at ~1000 x g for 10 minutes at 4°C to separate the phases. f. Carefully collect the lower organic (chloroform) phase containing the lipids using a glass Pasteur pipette.

3. DAGE Separation and Quantification (LC-RI-MS): a. Dry the extracted lipid phase under a stream of nitrogen gas. b. Reconstitute the lipid film in a suitable solvent for HPLC injection (e.g., acetonitrile/dichloromethane mixture).[18] c. Inject the sample onto a reversed-phase HPLC system equipped with an octadecyl silica (B1680970) (C18) column.[18] d. Use an isocratic mobile phase, such as acetonitrile:dichloromethane (65:35, v/v), for separation.[18] e. Detect and quantify DAGE species using a Refractive Index (RI) detector for general quantification and an in-line Electrospray Ionization Time-of-Flight Mass Spectrometer (ESI-TOF-MS) for identification and species-specific quantification.[18] DAGEs typically form [M+NH4]+ adducts, which can be analyzed via tandem MS (MS/MS) for structural confirmation.[18][19]

6.2 Protocol: Cell Proliferation Assay (Flow Cytometry)

This method assesses the impact of DAGEs on cell proliferation by analyzing DNA content.[22]

1. Cell Treatment: a. Seed cells in a multi-well plate at a density that allows for logarithmic growth over the experiment's duration. b. Treat cells with the desired concentrations of a specific DAGE (e.g., batyl alcohol) or a vehicle control. c. Incubate for a defined period (e.g., 24, 48, 72 hours).

2. Cell Preparation: a. Harvest cells by trypsinization and collect them by centrifugation (300 x g, 5 min). b. Wash the cell pellet with cold PBS. c. Fix the cells by resuspending the pellet in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at 4°C for at least 30 minutes.

3. DNA Staining: a. Centrifuge the fixed cells and wash with PBS to remove ethanol. b. Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide, PI) and RNase A (to prevent staining of double-stranded RNA). c. Incubate in the dark at room temperature for 30 minutes.

4. Flow Cytometry Analysis: a. Analyze the stained cells on a flow cytometer. b. Gate on the single-cell population using forward scatter (FSC) and side scatter (SSC) parameters. c. Measure the fluorescence intensity of the DNA dye. Cells in the G1 phase will have 1x DNA content, while cells in G2/M will have 2x DNA content. Cells in the S phase will have an intermediate DNA content. d. Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M) using cell cycle analysis software to determine the effect of DAGE treatment on cell proliferation.[22]

Conclusion and Future Perspectives

Dialkyl glyceryl ethers are multifaceted lipids that are indispensable for cellular architecture and signaling. Their roles extend from maintaining membrane dynamics to modulating critical enzymatic pathways and serving as reservoirs for potent lipid mediators. The elevated levels of DAGEs in tumor cells suggest a role in cancer biology and present opportunities for developing novel diagnostic markers and therapeutic strategies.[17] Future research should focus on elucidating the specific functions of different DAGE molecular species, identifying the precise protein targets with which they interact, and exploring the therapeutic potential of modulating ether lipid metabolism in cancer, inflammatory disorders, and neurodegeneration.

References

- 1. Bioactive Ether Lipids: Primordial Modulators of Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ether Lipids in Obesity: From Cells to Population Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolism of alkyl glyceryl ethers in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural and functional roles of ether lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Overview of Membrane Structure [cmgm-new.stanford.edu]

- 6. Molecular dynamics simulation study of the effect of glycerol dialkyl glycerol tetraether hydroxylation on membrane thermostability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Alkyl Glycerol Ethers as Adaptogens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The mechanism of protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structural basis of protein kinase C activation by diacylglycerols and tumor promoters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. Pathological roles of MAPK signaling pathways in human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. MAPK pathways in radiation responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The MAPK pathway across different malignancies: A new perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quantitative determination of alk-1-enyl- and alkyl-glyceryl ethers in neutral lipids and phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]

- 18. Identification and quantification of molecular species of diacyl glyceryl ether by reversed-phase high-performance liquid chromatography with refractive index detection and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Detection of the Abundance of Diacylglycerol and Triacylglycerol Molecular Species in Cells Using Neutral Loss Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Useful Numbers for Cell Culture | Thermo Fisher Scientific - HK [thermofisher.com]

- 21. An optimized protocol for the extraction and quantification of cytosolic DNA in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]

1,2-O-Dihexadecyl-sn-glycerol: A Stable Diacylglycerol Mimic for Signal Transduction Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-O-Dihexadecyl-sn-glycerol is a synthetic, non-metabolizable analog of the endogenous second messenger sn-1,2-diacylglycerol (DAG). Its unique ether-linked hexadecyl chains, in contrast to the ester-linked acyl chains of natural DAGs, confer metabolic stability, making it an invaluable tool for the sustained activation of specific signaling pathways in vitro and in cell-based assays. This guide provides a comprehensive overview of this compound, detailing its function as a DAG mimic, its impact on Protein Kinase C (PKC) signaling, relevant experimental protocols, and a summary of its physicochemical properties.

Introduction: The Role of Diacylglycerol in Cellular Signaling

Diacylglycerols are critical second messengers generated at the cell membrane through the hydrolysis of phospholipids (B1166683) like phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC).[1] The canonical signaling DAG is the sn-1,2 stereoisomer, which recruits and activates a host of downstream effector proteins, most notably the Protein Kinase C (PKC) family.[1][2] PKC isoforms play crucial roles in a myriad of cellular processes, including cell proliferation, differentiation, apoptosis, and migration.[3][4] The transient nature of endogenous DAG, which is rapidly metabolized, presents challenges for studying its downstream effects. Metabolically stable mimics like this compound offer a solution to this problem.

This compound as a Diacylglycerol Mimic

This compound is a saturated dialkyl glyceryl ether that structurally mimics endogenous diacylglycerol.[5][6] The key difference lies in the ether linkages at the sn-1 and sn-2 positions of the glycerol (B35011) backbone, which are resistant to hydrolysis by cellular lipases that would normally degrade ester-linked DAGs. This metabolic stability allows for prolonged and controlled activation of DAG-dependent signaling pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Formal Name | (2S)-2,3-bis(hexadecyloxy)propan-1-ol | [6] |

| Synonyms | DG(O-16:0/O-16:0/0:0) | [6] |

| Molecular Formula | C₃₅H₇₂O₃ | [5][6] |

| Molecular Weight | 540.9 g/mol | [6] |

| CAS Number | 67337-03-5 | [6] |

| Appearance | Solid | [6] |

| Solubility | Ethanol (B145695) (0.5 mg/mL) | [6] |

Mechanism of Action: Activation of Protein Kinase C

The primary mechanism by which this compound exerts its biological effects is through the activation of conventional (cPKC) and novel (nPKC) isoforms of Protein Kinase C.[4] Like endogenous DAG, it binds to the C1 domain of these PKC isoforms, inducing a conformational change that relieves autoinhibition and promotes kinase activity.[3] This leads to the phosphorylation of a multitude of downstream protein targets, thereby propagating the signaling cascade.

The activation of PKC by DAG is a critical step in numerous signaling pathways. The signaling cascade is initiated by the activation of Phospholipase C (PLC), which cleaves PIP₂ into inositol (B14025) trisphosphate (IP₃) and DAG.[3] While IP₃ stimulates the release of intracellular calcium, DAG recruits PKC to the membrane, leading to its full activation.[3]

Figure 1: Simplified signaling pathway of Protein Kinase C (PKC) activation.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in cell culture experiments and in vitro assays. Optimization may be required for specific cell types and experimental conditions.

Preparation of this compound Stock Solution

Materials:

-

This compound

-

Ethanol, cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

Weigh the desired amount of this compound in a sterile microcentrifuge tube.

-

Add the appropriate volume of ethanol to achieve the desired stock concentration (e.g., 0.5 mg/mL).

-

Vortex thoroughly until the compound is completely dissolved. A brief sonication may aid in dissolution.

-

Store the stock solution at -20°C.

Cell Treatment with this compound

Materials:

-

Cultured cells in appropriate growth medium

-

This compound stock solution

-

Vehicle control (ethanol)

-

Serum-free medium (or low-serum medium)

Procedure:

-

Plate cells at the desired density and allow them to adhere overnight.

-

The following day, replace the growth medium with serum-free or low-serum medium for a period of serum starvation (e.g., 2-4 hours), if required for the specific assay.

-

Prepare the final working concentrations of this compound by diluting the stock solution in the appropriate cell culture medium. Also, prepare a vehicle control with the same final concentration of ethanol.

-

Remove the starvation medium and add the medium containing this compound or the vehicle control to the cells.

-

Incubate the cells for the desired time period at 37°C in a CO₂ incubator.

-

Proceed with downstream analysis (e.g., Western blotting for phosphorylated proteins, immunofluorescence, or cell-based assays).

In Vitro Protein Kinase C Activity Assay

This protocol is a general guideline for a mixed micellar assay to measure PKC activity.

Materials:

-

Purified Protein Kinase C enzyme

-

This compound

-

Triton X-100

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, containing appropriate cofactors like CaCl₂ and MgCl₂)

-

PKC substrate (e.g., a specific peptide substrate)

-

[γ-³²P]ATP

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare mixed micelles by drying down the desired amounts of this compound and phosphatidylserine from organic solvent under a stream of nitrogen.

-

Resuspend the lipid film in assay buffer containing Triton X-100 and sonicate to form micelles.

-

Set up the kinase reaction by adding the assay buffer, mixed micelles, PKC substrate, and purified PKC enzyme to a microcentrifuge tube.

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 10-20 minutes).

-

Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

Figure 2: General workflow for cell-based experiments using this compound.

Applications in Research and Drug Development

The metabolic stability of this compound makes it a valuable tool in several areas of research:

-

Elucidating Signaling Pathways: By providing a sustained activation of PKC and other DAG effectors, this mimic allows researchers to dissect the downstream consequences of this signaling axis without the confounding variable of rapid DAG metabolism.

-

High-Throughput Screening: It can be used as a positive control in high-throughput screens for inhibitors of PKC or other components of the DAG signaling pathway.

-

Drug Delivery Systems: As a saturated dialkyl glyceryl ether, it has been utilized as a component in the formulation of liposomes for drug delivery.[7] Its incorporation can influence the stability and biophysical properties of the lipid bilayer.[5]

Conclusion

This compound is a powerful and versatile tool for researchers studying diacylglycerol-mediated signal transduction. Its metabolic stability provides a means to overcome the transient nature of endogenous DAG, enabling a more detailed and controlled investigation of its downstream effects. The protocols and information provided in this guide offer a solid foundation for the successful application of this diacylglycerol mimic in a variety of experimental contexts.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. chemimpex.com [chemimpex.com]

The Pivotal Role of Ether Lipids in Cellular Signaling: A Technical Guide for Researchers

For Immediate Release

A Deep Dive into the Intricate Signaling Functions of Ether Lipids, Unveiling Novel Therapeutic Avenues

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, elucidating the complex and critical functions of ether lipids in cellular signaling pathways. From their fundamental role in membrane architecture to their direct action as signaling molecules, this document provides a comprehensive overview of the current understanding of ether lipid biology, with a focus on actionable insights for therapeutic innovation.

Introduction to Ether Lipids: Beyond Structural Components

Ether lipids are a unique class of glycerophospholipids distinguished by an ether bond at the sn-1 position of the glycerol (B35011) backbone, in contrast to the more common ester linkage. This structural difference imparts distinct physicochemical properties that have profound implications for their biological functions. The major classes of ether lipids include plasmanyl lipids, with a saturated alkyl chain, and plasmenyl lipids (plasmalogens), which possess a characteristic vinyl-ether linkage. While constituting approximately 20% of the total phospholipid pool in mammals, their distribution is tissue-specific, with high concentrations in the brain, heart, and immune cells.[1][2][3]

Beyond their structural roles in maintaining membrane fluidity and facilitating membrane fusion events, ether lipids are integral to the organization of lipid raft microdomains—cholesterol-rich membrane regions that serve as platforms for cellular signaling.[4][5] Furthermore, a growing body of evidence highlights their active participation in signal transduction, both as signaling molecules themselves and as modulators of key signaling cascades.[6][7]

Biosynthesis of Ether Lipids: A Peroxisomal and Endoplasmic Reticulum Affair

The biosynthesis of ether lipids is a multi-step process initiated in the peroxisomes and completed in the endoplasmic reticulum (ER).[6][8] This pathway is critical for maintaining cellular levels of these important lipids, and its dysregulation is associated with several human diseases.

Key Enzymatic Steps in Ether Lipid Biosynthesis:

| Enzyme | Abbreviation | Location | Substrate | Product | Function |

| Glyceronephosphate O-acyltransferase | GNPAT | Peroxisome | Dihydroxyacetone phosphate (B84403) (DHAP) | Acyl-DHAP | Catalyzes the first step of glycerolipid synthesis. |

| Alkylglycerone phosphate synthase | AGPS | Peroxisome | Acyl-DHAP, Fatty alcohol | Alkyl-DHAP | Forms the characteristic ether bond. |

| Fatty acyl-CoA reductase 1 | FAR1 | Peroxisome | Fatty acyl-CoA | Fatty alcohol | Supplies the fatty alcohols for the AGPS reaction; considered a rate-limiting step.[9][10] |

| Acyl/alkyl-DHAP reductase | Peroxisome | Alkyl-DHAP | 1-O-alkyl-sn-glycerol-3-phosphate (AGP) | Reduces the keto group on DHAP. | |

| Plasmanylethanolamine desaturase | PEDS1 (TMEM189) | Endoplasmic Reticulum | Plasmanylethanolamine | Plasmenylethanolamine | Introduces the vinyl-ether bond to form plasmalogens. |

Note: While extensive research has been conducted on these enzymes, specific Km and Vmax values can vary depending on the experimental conditions and are a continued area of investigation. One study on Fatty Acyl-CoA Reductase 1 (FAR1) demonstrated that the catalytic efficiency (kcat/Km) for C18:1-CoA was 4.7 times higher than for shorter-chain analogs.[11]

Figure 1: Overview of the ether lipid biosynthesis pathway.

Ether Lipids in G-Protein Coupled Receptor (GPCR) Signaling: The PAF Receptor Pathway

One of the most well-characterized signaling roles of ether lipids is exemplified by platelet-activating factor (PAF). PAF is a potent signaling molecule that belongs to the plasmanylcholine family and is involved in a wide range of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions.[12]

PAF exerts its effects by binding to the PAF receptor (PAFR), a G-protein coupled receptor (GPCR).[13] The binding affinity of PAF to its receptor is high, with a reported equilibrium dissociation constant (KD) in the nanomolar range (e.g., 4.74 ± 2.59 nM in rat peritoneal polymorphonuclear leukocytes).[14]

Upon PAF binding, the PAFR couples to Gαq and Gαi heterotrimeric G-proteins, initiating downstream signaling cascades:[15][16]

-

Gαq Pathway: Activation of Gαq leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[15]

-

Gαi Pathway: The Gαi pathway is also implicated in PAFR signaling, although its downstream effectors are less clearly defined in this context.

The activation of these pathways culminates in various cellular responses, including platelet aggregation, inflammation, and bronchoconstriction.[12]

Figure 2: The PAF receptor signaling pathway via Gαq.

Modulation of PI3K/Akt and MAPK Signaling Pathways

Ether lipids and their metabolites have been shown to modulate the phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) signaling pathways, which are central to cell growth, proliferation, survival, and differentiation.

-

PI3K/Akt Pathway: Some ether-linked diglycerides have been found to reduce prosurvival PI3K/Akt signaling.[6] Conversely, alkenyl-LPA, an ether lipid variant, has been shown to lead to the phosphorylation and activation of Akt in ovarian cancer cells.[17] Synthetic anticancer ether lipids, such as edelfosine, are thought to exert their effects by interfering with the PI3K/Akt pathway, leading to apoptosis in cancer cells.[16] The mechanism can involve the mislocalization of Akt, preventing its activation.[8]

-

MAPK Pathway: Ether-linked diglycerides can inhibit platelet-derived growth factor (PDGF)-stimulated ERK (a member of the MAPK family) activation in a PKC-ε-dependent manner.[6] Alkenyl-LPA can also stimulate MAP kinases in mouse fibroblasts.[17] Furthermore, polyunsaturated fatty acids (PUFAs) released from plasmalogens can inhibit MAPK pathways that are activated by lipopolysaccharides.[4]

Figure 3: Modulation of PI3K/Akt and MAPK pathways by ether lipids.

The Emerging Role of Ether Lipids in Ferroptosis

Ferroptosis is a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides. Recent studies have identified polyunsaturated ether phospholipids (B1166683) (PUFA-ePLs) as critical drivers of ferroptosis susceptibility.

The synthesis of PUFA-ePLs in peroxisomes provides the necessary substrates for lipid peroxidation. The vinyl-ether bond of plasmalogens is particularly susceptible to oxidation. The accumulation of oxidized PUFA-ePLs leads to membrane damage and ultimately cell death. Interestingly, cancer cells that develop resistance to ferroptosis often exhibit a downregulation of PUFA-ePLs. This highlights the peroxisome-ether phospholipid axis as a potential therapeutic target for modulating ferroptosis in cancer and other diseases.

Figure 4: Role of polyunsaturated ether phospholipids in ferroptosis.

Other Signaling Roles of Ether Lipid Metabolites

The enzymatic breakdown of ether lipids generates a variety of bioactive molecules with signaling properties.

-

Fatty Aldehydes: Plasmalogenase-mediated cleavage of the vinyl-ether bond of plasmalogens releases fatty aldehydes. In inflammatory conditions, hypochlorous and hypobromous acids generated by neutrophils and eosinophils, respectively, can react with plasmalogens to produce 2-chloro- and 2-bromo-fatty aldehydes.[17] These aldehydes can activate JNK signaling, leading to apoptosis.[16][17] For instance, in unstimulated human neutrophils and monocytes, the level of 2-chlorofatty aldehyde is very low (<0.5 pmol/10^6 cells), but stimulation with a phorbol (B1677699) ester can increase this level by 5- to 10-fold.[17]

-

Alkyl-Lysophosphatidic Acid (alkyl-LPA): This ether lipid analog of lysophosphatidic acid (LPA) can also act as a signaling molecule by binding to GPCRs.[6]

Experimental Protocols for Studying Ether Lipid Signaling

A variety of experimental techniques are employed to investigate the role of ether lipids in cell signaling. Below are overviews of key methodologies.

Lipid Extraction

The accurate analysis of ether lipids begins with their efficient extraction from biological samples. The Folch and Bligh & Dyer methods are two of the most widely used protocols.

Bligh & Dyer Method Workflow:

Figure 5: Workflow for the Bligh & Dyer lipid extraction method.

Detailed Protocol for Bligh & Dyer Lipid Extraction:

-

Sample Preparation: For a 1 ml aqueous sample, use a glass tube.

-

Solvent Addition: Add 3.75 ml of a 1:2 (v/v) chloroform:methanol mixture and vortex thoroughly.

-

Phase Separation: Add 1.25 ml of chloroform and vortex. Then, add 1.25 ml of deionized water and vortex again.

-

Centrifugation: Centrifuge at low speed (e.g., 1000 rpm) for 5 minutes to achieve phase separation. The upper phase is aqueous, and the lower phase is the organic layer containing the lipids.

-

Lipid Collection: Carefully collect the lower organic phase using a Pasteur pipette.

-

Drying: Evaporate the solvent from the collected organic phase under a stream of nitrogen or using a vacuum concentrator.

-

Storage: Store the dried lipid extract at -80°C until analysis.[6]

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for the sensitive and specific quantification of individual ether lipid species.

General LC-MS/MS Protocol for Ether Lipid Analysis:

-

Sample Preparation: Reconstitute the dried lipid extract in a suitable solvent, such as a mixture of acetonitrile, isopropanol, and water.

-

Chromatographic Separation: Separate the lipid species using a reversed-phase liquid chromatography (RPLC) column (e.g., C8 or C18). A gradient elution with a mobile phase consisting of an aqueous solvent with a modifier (e.g., ammonium (B1175870) formate) and an organic solvent mixture (e.g., methanol/acetonitrile/isopropanol) is typically used.

-

Mass Spectrometry Analysis: Ionize the eluted lipids using electrospray ionization (ESI) in both positive and negative ion modes. Perform tandem mass spectrometry (MS/MS) to fragment the parent ions and generate characteristic product ions for identification and quantification. Specific precursor-to-product ion transitions are used for selected reaction monitoring (SRM) for targeted quantification.

Cell-Based Signaling Assays

Calcium Mobilization Assay: This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like the PAFR.

Workflow for Calcium Mobilization Assay:

Figure 6: Workflow for a calcium mobilization assay.

IP-One Assay: This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, providing a robust method for quantifying Gq-coupled receptor activation.

Luciferase Reporter Assay: This assay is used to measure the transcriptional activation of downstream signaling pathways. A reporter gene (e.g., luciferase) is placed under the control of a promoter that is responsive to a specific signaling pathway.

Conclusion and Future Directions

Ether lipids are far more than passive structural components of cellular membranes. They are dynamic players in a multitude of signaling pathways that govern cellular function in both health and disease. From the potent inflammatory signaling of PAF to the emerging role of PUFA-ePLs in ferroptosis, the signaling functions of ether lipids present a rich landscape for therapeutic intervention.

The continued development of advanced analytical techniques, such as sophisticated LC-MS/MS-based lipidomics, will be crucial for further dissecting the complex roles of individual ether lipid species in specific signaling contexts. A deeper understanding of the enzymatic regulation of ether lipid metabolism will also unveil novel targets for drug development. As our knowledge of the intricate signaling networks involving ether lipids expands, so too will the opportunities to translate this fundamental biological understanding into innovative therapies for a wide range of human diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.

References

- 1. mdpi.com [mdpi.com]

- 2. Lipid Extraction for Mass Spectrometry Lipidomics [protocols.io]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. graphmatik.io [graphmatik.io]

- 5. Impact of targeting the platelet-activating factor and its receptor in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Bioactive Ether Lipids: Primordial Modulators of Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. reddit.com [reddit.com]

- 10. mdpi.com [mdpi.com]

- 11. Posttranslational regulation of fatty acyl-CoA reductase 1, Far1, controls ether glycerophospholipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Topogenesis and homeostasis of fatty acyl-CoA reductase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A central role for mTOR in lipid homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Enzyme Kinetics [www2.chem.wisc.edu]

- 15. researchgate.net [researchgate.net]

- 16. S1P and plasmalogen derived fatty aldehydes in cellular signaling and functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. S1P and Plasmalogen Derived Fatty Aldehydes in Cellular Signaling and Functions - PMC [pmc.ncbi.nlm.nih.gov]

1,2-O-Dihexadecyl-sn-glycerol: A Key Precursor for Plasmalogen Synthesis and Research

An In-depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of 1,2-O-Dihexadecyl-sn-glycerol, a dialkyl glyceryl ether, and its critical role as a precursor in the biosynthesis of plasmalogens. Plasmalogens are a unique class of ether phospholipids (B1166683) vital for the structural integrity of cell membranes, intracellular signaling, and antioxidant defense. Deficiencies in plasmalogen levels are linked to a range of severe neurological and metabolic disorders, making their study and the development of therapeutic interventions a key area of research. This document details the biosynthetic pathways, experimental methodologies for manipulating plasmalogen levels using precursors, and the signaling cascades in which these lipids participate.

Introduction to Plasmalogens

Plasmalogens are a distinct group of glycerophospholipids characterized by a vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone.[1][2][3][4][5] This feature distinguishes them from the more common diacyl phospholipids, which have an ester bond at this position.[5] The sn-2 position is typically occupied by a polyunsaturated fatty acid (PUFA), such as arachidonic acid (AA) or docosahexaenoic acid (DHA).[6][7][8] The most common head groups are ethanolamine (B43304) (leading to plasmenylethanolamine, PlsEtn) and choline (B1196258) (plasmenylcholine, PlsCho).[6][7]

Constituting up to 20% of the total phospholipid mass in humans, plasmalogens are particularly abundant in the brain, heart, and immune cells.[1][9][10] Their unique structure confers specific properties, including roles in membrane fluidity, formation of lipid rafts, vesicular fusion, and protection against oxidative stress.[4][11][12]

The De Novo Biosynthesis of Plasmalogens

The synthesis of plasmalogens is a multi-step process that begins in the peroxisomes and is completed in the endoplasmic reticulum (ER).[2][6][13][14][15][16]

Peroxisomal Steps:

-

Acylation of DHAP: The pathway initiates with the acylation of dihydroxyacetone phosphate (B84403) (DHAP) by the enzyme dihydroxyacetone phosphate acyltransferase (DHAPAT), forming 1-acyl-DHAP.[6][11][14][16]

-

Formation of the Ether Bond: Next, alkyl-DHAP synthase (ADHAPS) replaces the acyl chain with a long-chain fatty alcohol, creating the characteristic ether linkage and forming 1-O-alkyl-DHAP.[6][11][14] The availability of fatty alcohols, produced by fatty acyl-CoA reductases (FAR1/2), is considered a rate-limiting step in this pathway.[3][14][17]

-

Reduction: The ketone group on 1-O-alkyl-DHAP is then reduced by an acyl/alkyl DHAP reductase (AADHAP-R) to form 1-O-alkyl-sn-glycero-3-phosphate (Alkyl-G3P).[6][13][14]

Endoplasmic Reticulum (ER) Steps: 4. Acylation at sn-2: Alkyl-G3P is transported to the ER, where an acyltransferase adds a fatty acid (often a PUFA) to the sn-2 position, yielding 1-O-alkyl-2-acyl-G3P.[14][17] 5. Dephosphorylation: A phosphohydrolase removes the phosphate group to produce 1-O-alkyl-2-acyl-sn-glycerol (AAG).[6][14] 6. Head Group Attachment: A phosphotransferase adds either ethanolamine or choline to the sn-3 position, forming the complete plasmanyl-phospholipid (e.g., 1-O-alkyl-2-acyl-glycero-phosphoethanolamine).[6][7] 7. Vinyl-Ether Bond Formation: In the final and defining step, the enzyme plasmanylethanolamine desaturase (PEDS1/TMEM189) introduces a double bond into the alkyl chain at the sn-1 position, creating the vinyl-ether linkage and yielding the mature plasmalogen.[3][6]

Caption: De novo biosynthesis of plasmalogens and the precursor bypass pathway.

This compound as a Synthetic Precursor

Compounds like this compound and its monoalkyl counterpart, 1-O-hexadecyl-sn-glycerol (HG), serve as valuable tools in research.[18][19][20][21] When supplied exogenously to cells, these precursors can bypass the initial rate-limiting peroxisomal steps of the de novo pathway.[5][22][23]

Monoalkylglycerols such as HG readily cross the plasma membrane and are phosphorylated in the cytosol by an alkylglycerol kinase.[5][22] The resulting 1-O-alkyl-sn-glycero-3-phosphate then enters the biosynthetic pathway in the ER, where it is acylated and converted into mature plasmalogens.[22][23] This "salvage" pathway allows researchers to effectively increase cellular plasmalogen levels, even in cells with defective peroxisomal function, making it a cornerstone of Plasmalogen Replacement Therapy (PRT) research.[2][5]

Experimental Protocols and Data Presentation

The use of ether lipid precursors to modulate cellular lipidomes is a common experimental approach. The following outlines a general methodology based on published studies.

General Experimental Protocol: Increasing Cellular Plasmalogens

-

Cell Culture: Human cell lines such as prostate cancer PC-3 cells or epithelial HEp-2 cells are cultured under standard conditions.[22][24]

-

Precursor Preparation: A stock solution of 1-O-hexadecyl-sn-glycerol (HG) is prepared.

-